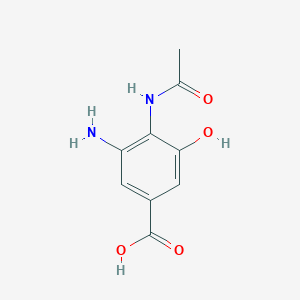

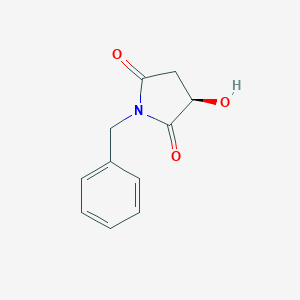

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Übersicht

Beschreibung

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate (BMPC) is a monocyclic organic compound that is used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of possible uses in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate has been used in the synthesis of novel multifunctional drug candidates for Alzheimer’s disease . The compound is part of a molecular hybridization of pharmacophore structural fragments from known bioactive molecules . This approach aims to obtain a novel molecular architecture in new chemical entities capable of concomitantly interacting with multiple targets .

Neuroprotective Studies

The compound has shown potential in neuroprotective studies . It has been found to have effects on the selective inhibition of cholinesterases, cellular antioxidant, and neuroprotective activities . It also showed a moderate ability to interfere in Aβ 1-42 aggregates, with low cytotoxicity and good predictive druggability properties .

Antioxidant Activity Research

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate has been studied for its antioxidant activity . It has shown an additional antioxidant activity against neuronal t-BOOH-induced oxidative stress .

Pharmacological Profile Studies

The compound has been used in studies to understand its pharmacological profile . It has shown a multifunctional pharmacological profile suitable for further drug development against Alzheimer’s disease .

New Psychoactive Substances Research

The compound has been used in the characterization and metabolism of drug products containing new psychoactive substances . These substances share a similar pharmacological profile as cocaine, while their potency is higher, and their duration of action is longer .

Metabolic Fate Studies

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate has been used in studies investigating the metabolic fate of certain substances in rat urine and incubations using pooled human liver S9 fraction .

Wirkmechanismus

Mode of Action

The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Biochemical Pathways

Pharmacokinetics

The compound’s molecular weight (24930600), boiling point (3839ºC at 760mmHg), and density (118g/cm3) suggest that it may have specific pharmacokinetic properties that impact its bioavailability .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action .

Eigenschaften

IUPAC Name |

benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYZJURNGHJWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441131 | |

| Record name | Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

CAS RN |

169750-57-6 | |

| Record name | Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

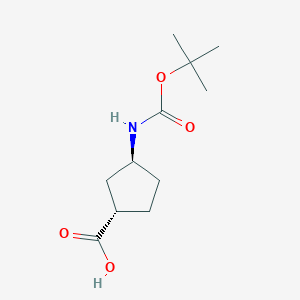

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)